Ethyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate

Description

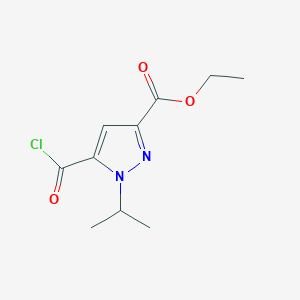

Ethyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a pyrazole-based ester derivative featuring a chlorocarbonyl (-COCl) group at position 5, an isopropyl substituent at position 1, and an ethyl carboxylate moiety at position 2. This compound is a reactive intermediate in organic synthesis, particularly in the preparation of amides, peptides, and heterocyclic derivatives due to the electrophilic nature of the chlorocarbonyl group. Its structure combines steric hindrance from the isopropyl group with the reactivity of the acyl chloride, making it valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

ethyl 5-carbonochloridoyl-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-4-16-10(15)7-5-8(9(11)14)13(12-7)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBGKJHKDQKRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₂O₃, with a molecular weight of approximately 260.7 g/mol. The compound features a chlorocarbonyl group that enhances its reactivity, allowing it to participate in various chemical transformations.

Anti-inflammatory Properties

Research indicates that derivatives of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate exhibit significant anti-inflammatory activity. A study utilizing the carrageenan-induced inflammation model in rats demonstrated that specific derivatives showed promising results in reducing edema. For instance, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate were particularly effective compared to control groups .

Antimicrobial Activity

In addition to anti-inflammatory effects, this compound has been investigated for its antimicrobial properties. The presence of the chlorocarbonyl group allows for interactions with nucleophilic sites in proteins, potentially inhibiting microbial growth by disrupting essential protein functions.

The biological activity of this compound is believed to stem from its ability to form covalent bonds with target proteins. This interaction can lead to inhibition of enzymatic activity or modulation of receptor functions, which are critical pathways in various biological processes.

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl-substituted pyrazole derivatives with chlorocarbonic acid or phosgene under controlled conditions. The process generally includes:

- Formation of Intermediate : Reacting diethyl oxalate with acetophenone derivatives.

- Cyclization : Treating the intermediate with hydrazine hydrate.

- Purification : Extracting the product using organic solvents followed by recrystallization .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate | Methyl instead of isopropyl | Different reactivity due to steric effects |

| Ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate | Ethyl instead of isopropyl | Varies in applications based on substituent size |

| Ethyl 5-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-3-carboxylate | Bromine substitution | Different biological activity profile |

Case Studies and Research Findings

Several studies have documented the biological activities associated with pyrazole derivatives:

- Anti-inflammatory Study : A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized and evaluated for anti-inflammatory effects using a carrageenan-induced rat paw edema model. Results indicated significant reductions in inflammation compared to control groups, highlighting the potential for developing new anti-inflammatory agents .

- Antimicrobial Assessment : Research has shown that certain pyrazole derivatives exhibit antimicrobial properties against various pathogens, suggesting their utility in treating infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations at the pyrazole ring. Below is a detailed comparison with key analogs, supported by data from literature and chemical databases.

Substituent Variations at Position 1 and 5

Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1881328-90-0)

- Structure : Chlorocarbonyl at position 3, methyl group at position 1.

- Reactivity : The chlorocarbonyl group at position 3 may exhibit different electronic effects compared to position 5, altering nucleophilic attack sites.

Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1)

Functional Group Replacements

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 51986-17-5)

- Structure : Hydroxyl (-OH) replaces chlorocarbonyl (-COCl) at position 5.

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in condensation reactions but lacks the electrophilicity of -COCl.

- Physical Properties : Higher solubility in polar solvents due to -OH, contrasting with the target compound’s lipophilicity from -COCl and isopropyl groups .

Ethyl 1H-pyrazole-3-carboxylate (CAS 5932-27-4)

Comparative Analysis Table

Research Findings and Implications

- Steric Effects : The isopropyl group in the target compound introduces significant steric hindrance, reducing reaction rates in bulky nucleophile systems compared to its methyl-substituted analog .

- Electronic Effects : The chlorocarbonyl group at position 5 enhances electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution over analogs with hydroxyl or aryl groups .

- Synthetic Utility: The target compound’s reactivity is exploited in high-yield amide bond formations, as demonstrated in the synthesis of pyridinone derivatives via analogous ester intermediates .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : Synthesis typically involves esterification and chlorocarbonyl introduction. For example, chlorination of a precursor using agents like thionyl chloride (SOCl₂) under anhydrous conditions. Reaction optimization should include monitoring by TLC or LC-MS to track intermediates. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the chlorocarbonyl group. Post-reaction purification via silica gel chromatography with ethyl acetate/hexane gradients is recommended .

- Advanced Note : For scale-up, consider safety protocols for handling SOCl₂ (corrosive, releases HCl gas) and ensure proper quenching of excess reagent .

Q. How can spectroscopic techniques verify the identity and purity of this compound?

- Methodological Answer :

- NMR : Confirm the presence of the chlorocarbonyl group (δ ~170-175 ppm in ¹³C NMR) and isopropyl substituents (δ ~1.2-1.4 ppm for CH₃ in ¹H NMR).

- IR : Look for C=O stretches (~1740 cm⁻¹ for ester, ~1690 cm⁻¹ for chlorocarbonyl).

- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion ([M+H]⁺ or [M+Na]⁺) with theoretical mass. Purity ≥95% by HPLC (C18 column, acetonitrile/water gradient) is ideal .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Reactivity : The chlorocarbonyl group is moisture-sensitive; store under anhydrous conditions (desiccator with P₂O₅).

- Decomposition : Thermal degradation may release HCl or COCl₂; avoid heating above 80°C without proper ventilation. Refer to SDS guidelines for spill management (e.g., absorb with vermiculite, neutralize with sodium bicarbonate) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chlorocarbonyl group in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions with amines or alcohols. Analyze frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity impact on reaction kinetics.

- Validation : Compare computational results with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

- Methodological Answer :

- Refinement Tools : Use SHELXL for least-squares refinement. If residual electron density suggests disorder, apply "PART" commands to model alternate conformations.

- Twinned Data : For cases of merohedral twinning, employ TWIN/BASF commands in SHELXL. Validate with R₁/residual factors (<5% for high-quality data).

- Validation Software : Check geometric outliers (e.g., bond lengths, angles) using PLATON or Mercury .

Q. How can stability studies under varying conditions inform storage and application protocols?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for similar esters).

- Hydrolytic Stability : Conduct accelerated degradation studies in buffered solutions (pH 1-13) at 40°C. Monitor by HPLC for ester hydrolysis (retention time shifts).

- Light Sensitivity : Expose to UV (254 nm) and analyze by NMR for photodegradation products (e.g., loss of chlorocarbonyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.